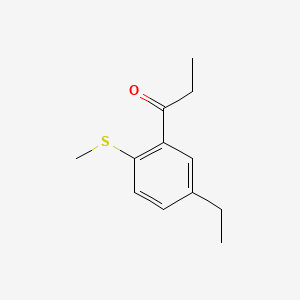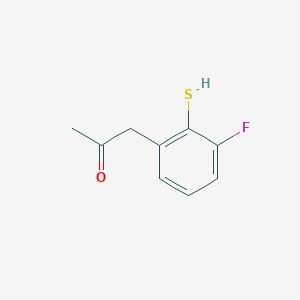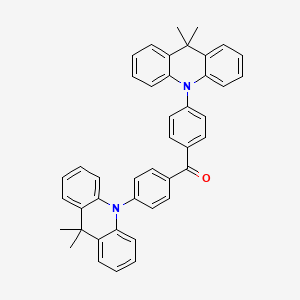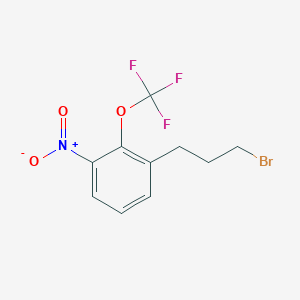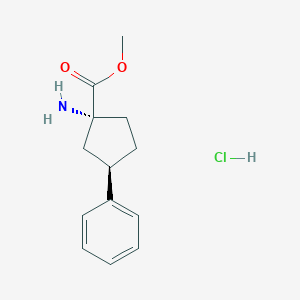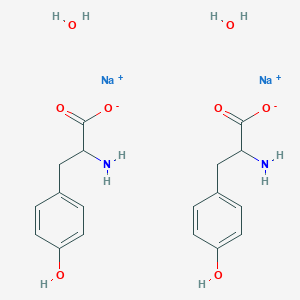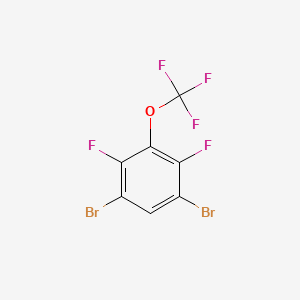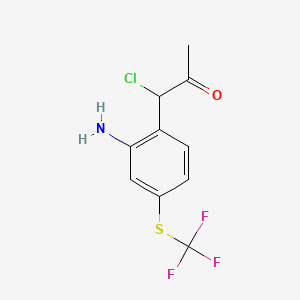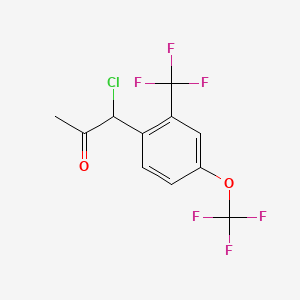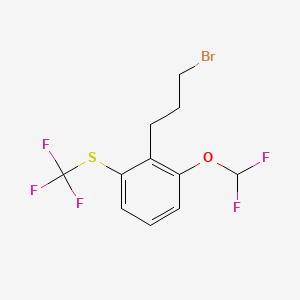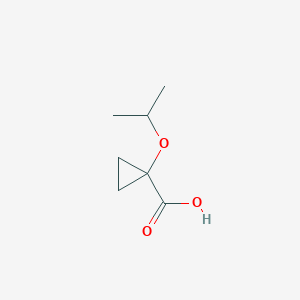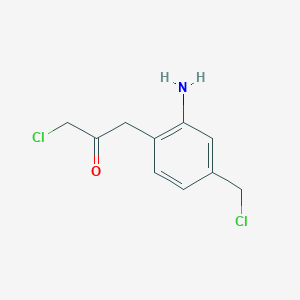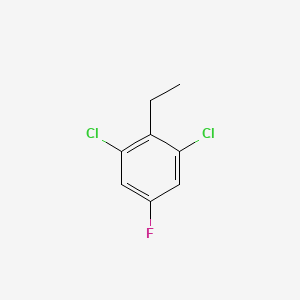
1,3-Dichloro-2-ethyl-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two chlorine atoms, one ethyl group, and one fluorine atom are substituted at the 1, 3, 2, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-ethyl-5-fluorobenzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . Another method includes the use of electrophilic aromatic substitution reactions, where the ethyl group is introduced through Friedel-Crafts alkylation, and the chlorine and fluorine atoms are added via halogenation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), Lewis acids (e.g., AlCl3), and nitrating agents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1,3-Dichloro-2-ethyl-5-fluorobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the ethyl group.
1,3-Dichloro-2-ethylbenzene: Similar but lacks the fluorine atom.
1,3-Dichloro-5-fluorobenzene: Similar but the fluorine atom is at a different position.
Uniqueness
1,3-Dichloro-2-ethyl-5-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethyl group, allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H7Cl2F |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1,3-dichloro-2-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-6-7(9)3-5(11)4-8(6)10/h3-4H,2H2,1H3 |
InChI Key |
LBUPNDBXGPUXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


